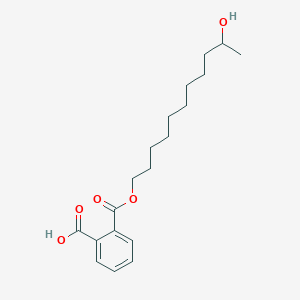
Monohydroxyundecyl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohydroxyundecyl Phthalate is a phthalate ester, a derivative of phthalic acid. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is a metabolite of diundecyl phthalate, which is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monohydroxyundecyl Phthalate is synthesized through the esterification of phthalic anhydride with undecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to high temperatures, and the resulting ester is purified through distillation or other separation techniques to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Monohydroxyundecyl Phthalate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid are used for esterification reactions.
Major Products Formed:
Oxidation: Mono-oxoundecyl phthalate.
Reduction: Undecanol.
Substitution: Various esters depending on the acid used.
Aplicaciones Científicas De Investigación
Monohydroxyundecyl Phthalate has several applications in scientific research:
Mecanismo De Acción
Monohydroxyundecyl Phthalate exerts its effects primarily through its interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). These receptors regulate gene expression involved in lipid metabolism, cell proliferation, and apoptosis. The compound can activate PPARs, leading to changes in protein and gene expression that affect cellular functions .
Comparación Con Compuestos Similares
Diundecyl Phthalate: The parent compound of Monohydroxyundecyl Phthalate, used as a plasticizer.
Mono-oxoundecyl Phthalate: An oxidation product of this compound.
Mono-carboxydecyl Phthalate: Another metabolite of diundecyl phthalate.
Uniqueness: this compound is unique due to its specific hydroxyl functional group, which allows it to participate in a variety of chemical reactions. Its role as a biomarker for diundecyl phthalate exposure also sets it apart from other phthalate esters .
Propiedades
Fórmula molecular |
C19H28O5 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(10-hydroxyundecoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H28O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13,15,20H,2-7,10-11,14H2,1H3,(H,21,22) |
Clave InChI |
KKVRBOVZYWVRRN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
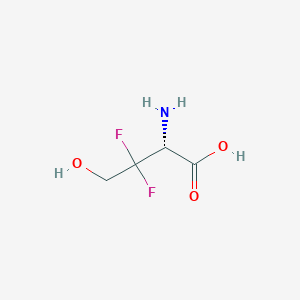
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
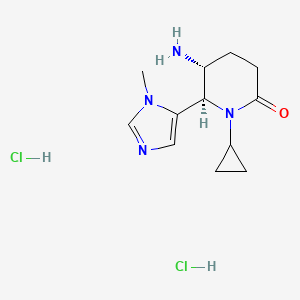
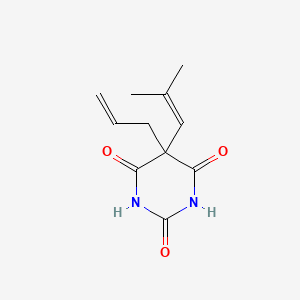
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)

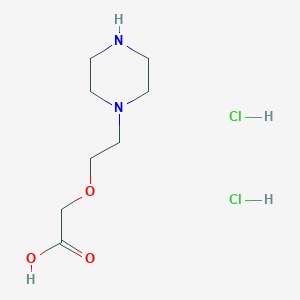

![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
